molecular formula C19H21BrClN3O4S2 B14806107 2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide

2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide

Cat. No.: B14806107
M. Wt: 534.9 g/mol
InChI Key: FNWKHZRXUKGEDA-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide typically involves multiple steps. One common route includes the reaction of 4-bromo-2-chlorophenol with an appropriate acyl chloride to form an intermediate, which is then reacted with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-bromo-4-chlorophenoxy)butanoic acid
  • 2-(4-bromo-2-chlorophenoxy)propanoyl chloride
  • 4-bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-chlorophenoxy)-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide is unique due to the presence of the diethylamino and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21BrClN3O4S2

Molecular Weight

534.9 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C19H21BrClN3O4S2/c1-3-24(4-2)30(26,27)15-8-6-14(7-9-15)22-19(29)23-18(25)12-28-17-10-5-13(20)11-16(17)21/h5-11H,3-4,12H2,1-2H3,(H2,22,23,25,29)

InChI Key

FNWKHZRXUKGEDA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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